molecular formula C17H23FN2O3 B3027142 tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate CAS No. 1233955-45-7

tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate

Cat. No.: B3027142
CAS No.: 1233955-45-7
M. Wt: 322.4
InChI Key: IVABZTXBTDYQEJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H23FN2O3 and a molecular weight of 322.37 g/mol It is a piperidine derivative that features a tert-butyl ester group and a fluorobenzamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate typically involves the reaction of 4-aminopiperidine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction steps as in laboratory preparation. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate can undergo nucleophilic substitution reactions, particularly at the fluorobenzamido group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Various substituted derivatives depending on the nucleophile.

    Hydrolysis: The corresponding carboxylic acid.

    Reduction: Reduced derivatives with modified functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound is investigated for its potential biological activity, including its role as a precursor in the synthesis of pharmaceuticals. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials or as a reagent in chemical processes. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorobenzamido group. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • N-Phenyl-4-piperidinamine
  • N-Boc-4-piperidineacetaldehyde

Comparison: tert-Butyl 4-(2-fluorobenzamido)piperidine-1-carboxylate is unique due to the presence of the fluorobenzamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

tert-butyl 4-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)19-15(21)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVABZTXBTDYQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158590
Record name 1,1-Dimethylethyl 4-[(2-fluorobenzoyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-45-7
Record name 1,1-Dimethylethyl 4-[(2-fluorobenzoyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(2-fluorobenzoyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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